Communesin B

Descripción general

Descripción

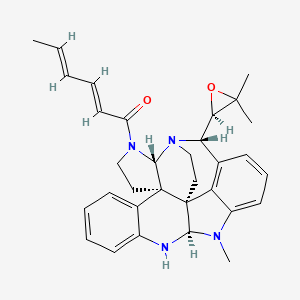

Communesin B is a cytotoxic chemical compound isolated from Penicillium strains found on the marine alga Ulva intestinalis . It exhibits cytotoxicity in vitro against human lung carcinoma, prostate carcinoma, colorectal carcinoma, cervical adenocarcinoma, and breast adenocarcinoma cell lines .

Synthesis Analysis

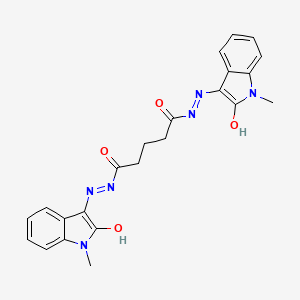

The synthesis of Communesin B is predicated on the convergent and modular diazene-directed assembly of two complex fragments to secure the critical C3a-C3a’ linkage followed by a guided biomimetic aminal reorganization to deliver the heptacyclic core of these alkaloids . The modularity of this convergent approach enabled the rapid synthesis of all epoxide-containing members of the communesin family from a single heterodimeric intermediate .Molecular Structure Analysis

Communesin B is a dimeric indole alkaloid with a hexadienoyl moiety originating from polyketide synthesis . The molecular formula of Communesin B is C32H36N4O2 .Chemical Reactions Analysis

The biosynthesis of Communesin B starts with two L-tryptophan molecules processed by different pathways . The first pathway involves a decarboxylation step catalyzed by CnsB to produce tryptamine . These two indole-containing fragments are combined through a radical oxidative coupling by CnsC, a cytochrome P450 enzyme, to form the core scaffold of communesin alkaloids .Physical And Chemical Properties Analysis

The average mass of Communesin B is 508.654 Da and its monoisotopic mass is 508.283813 Da .Aplicaciones Científicas De Investigación

Biosynthesis and Structural Complexity

Communesins, including Communesin B, are a class of indole alkaloids found in Penicillium species. The biosynthesis of communesins has been a significant research focus due to their complex structures and potential pharmaceutical applications. A study revealed that Communesin B is biosynthesized from tryptamine and aurantioclavine, two components derived from L-tryptophan. The research highlighted how nature creates complex structures from simple precursors, paving the way for further biochemical characterization (Lin et al., 2015).

Synthetic Studies and Structural Elucidation

The intricate structure of Communesin B has inspired numerous synthetic studies. These efforts focus on developing methods to create the molecule in the laboratory, which is essential for understanding its properties and potential applications. For instance, research has detailed the total synthesis of communesins A and B, highlighting their potential as inhibitors of tumor cell proliferation (Zuo & Ma, 2011). Another study on the total synthesis of all known communesin alkaloids has shed light on their anti-cancer activities, revealing that derivatives of these compounds might have enhanced potency (Pompeo et al., 2019).

Biological Activities and Potential Applications

Communesin B has demonstrated significant biological activities, including cytotoxicity against various tumor cell lines. For example, a study found that communesins A and B showed potent activity against murine lymphocytic leukemia cells, indicating their potential in cancer treatment (Numata et al., 1993). Additionally, new communesin derivatives from the fungus Penicillium sp. showed moderate antiproliferative activity in leukemia cell lines, further suggesting their therapeutic potential (Jadulco et al., 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research could focus on the development of a unified synthetic route to the communesins to enable the understanding of their effects on the cellular cytoskeleton . Additionally, derivatives with N8’-sulfonamide substitution have been found to exhibit up to a 10-fold increase in potency over the natural alkaloids , suggesting potential avenues for enhancing the therapeutic efficacy of Communesin B .

Propiedades

IUPAC Name |

(2E,4E)-1-[(2S,6R,14R,22R,25S)-25-[(2R)-3,3-dimethyloxiran-2-yl]-15-methyl-1,3,13,15-tetrazaheptacyclo[18.4.1.02,6.06,22.07,12.014,22.016,21]pentacosa-7,9,11,16,18,20-hexaen-3-yl]hexa-2,4-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O2/c1-5-6-7-15-24(37)35-18-16-31-21-12-8-9-13-22(21)33-28-32(31)17-19-36(29(31)35)26(27-30(2,3)38-27)20-11-10-14-23(25(20)32)34(28)4/h5-15,26-29,33H,16-19H2,1-4H3/b6-5+,15-7+/t26-,27+,28+,29+,31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFSMUXVAYCHFO-RPCCRITPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)N1CCC23C1N4CCC25C(NC6=CC=CC=C36)N(C7=CC=CC(=C57)C4C8C(O8)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)N1CC[C@]23[C@H]1N4CC[C@]25[C@H](NC6=CC=CC=C36)N(C7=CC=CC(=C57)[C@H]4[C@@H]8C(O8)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017735 | |

| Record name | Communesine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Communesin B | |

CAS RN |

148439-46-7 | |

| Record name | Communesin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148439-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Communesine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2946786.png)

![2-(4-fluorophenyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2946788.png)

![(Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2946795.png)

![3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2946800.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2946805.png)

![2-cyclopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2946806.png)